
(R)-2-(4-Fluorophenyl)pyrrolidine
Overview
Description
“®-2-(4-Fluorophenyl)pyrrolidine” is likely a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The “®-2-” prefix indicates the configuration of the chiral center in the molecule, and “4-Fluorophenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached at the 4th position is present .
Synthesis Analysis
The synthesis of such compounds typically involves methods used in organic chemistry, such as nucleophilic substitution or coupling reactions. The exact method would depend on the starting materials and the required configuration .Molecular Structure Analysis
The molecular structure would likely show a five-membered pyrrolidine ring attached to a phenyl ring via a single bond. The phenyl ring would have a fluorine atom attached at the 4th position .Chemical Reactions Analysis
As an organic compound, “®-2-(4-Fluorophenyl)pyrrolidine” would be expected to undergo reactions typical of pyrrolidines and fluorophenyl groups. This could include electrophilic aromatic substitution on the phenyl ring or reactions at the nitrogen of the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, etc., would need to be determined experimentally. As an organic compound, it is likely to be soluble in organic solvents .Scientific Research Applications
Molecular Modeling and Simulation
®-2-(4-Fluorophenyl)pyrrolidine is utilized in molecular modeling programs such as Amber, GROMACS, and others to produce simulations of molecular dynamics. These simulations help in understanding the interaction of molecules and predicting the conformational changes of proteins and other macromolecules .
Synthesis of Bioactive Molecules
This compound serves as a building block in the synthesis of various bioactive molecules. Its structure is often incorporated into larger compounds designed to interact with biological targets, such as enzymes or receptors, which can lead to the development of new pharmaceuticals .
Insecticidal Research
Derivatives of ®-2-(4-Fluorophenyl)pyrrolidine have been explored for their potential use as insecticides. Research has shown that certain modifications to the compound can result in substances that target the ryanodine receptor in insects, which is a novel approach for controlling pest populations .
Neurotransmitter Research
The compound’s structure is similar to that of many neurotransmitters, making it a valuable tool in the study of neurological processes. It can be used to synthesize analogs that mimic or inhibit the action of natural neurotransmitters, aiding in the research of brain function and disorders .
Material Science
In material science, ®-2-(4-Fluorophenyl)pyrrolidine can be used to modify the properties of polymers and other materials. By incorporating it into the molecular structure, researchers can alter the flexibility, durability, and other characteristics of materials .
Analytical Chemistry
As a reagent, ®-2-(4-Fluorophenyl)pyrrolidine can be used in analytical chemistry for the two-phase titration of nonionic surfactants in the presence of anionic surfactants. This application is crucial for the quality control and formulation of various chemical products .
Chemical Synthesis
This compound is also employed in chemical synthesis as a chiral auxiliary or a precursor to other chiral compounds. Its use in asymmetric synthesis helps in creating substances with specific optical activities, which is important in the production of enantiomerically pure pharmaceuticals .
Preclinical Research
In preclinical research, ®-2-(4-Fluorophenyl)pyrrolidine derivatives are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs, particularly in the areas of neurology and psychiatry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427565 | |
| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-Fluorophenyl)pyrrolidine | |
CAS RN |
298690-89-8 | |
| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





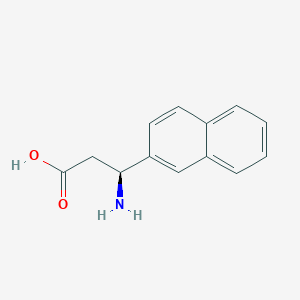
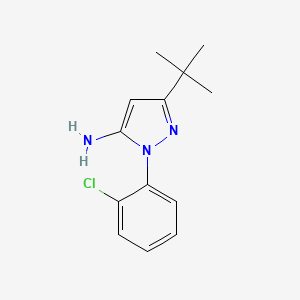
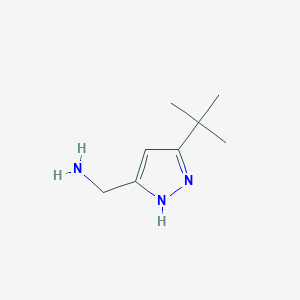
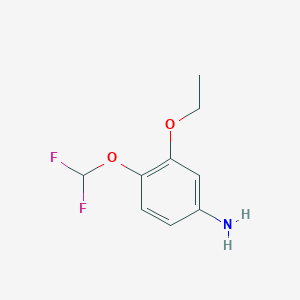
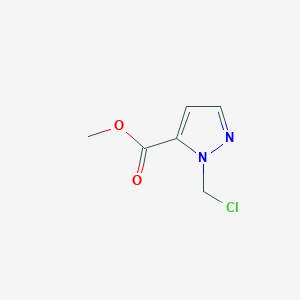

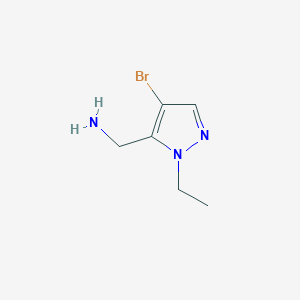


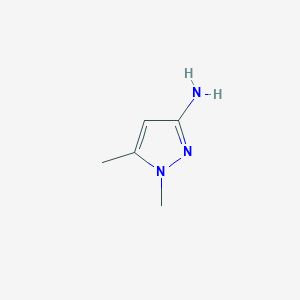
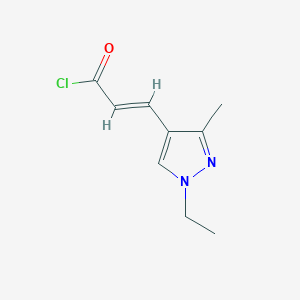
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)